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hydrate

Cat. No.: B12417474 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Histidine residues are critical players in protein structure and function,

participating in enzymatic catalysis, metal ion coordination, and proton transfer. Their functional

versatility stems from the imidazole side chain, which has a pKa near physiological pH,

allowing it to exist in different protonation and tautomeric states (cationic, neutral τ, and neutral

π).[1] Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique

for characterizing the structure and dynamics of proteins that are not amenable to traditional

solution NMR or X-ray crystallography, such as large protein assemblies, membrane proteins,

and amyloid fibrils.[2][3][4]

Incorporating ¹⁵N isotopic labels into histidine residues significantly enhances the utility of

ssNMR for studying these systems.[5] ¹⁵N ssNMR allows for the direct probing of the local

electronic environment of the imidazole nitrogen atoms, making it an exceptionally precise tool

for determining the protonation state and tautomeric equilibrium of histidine side chains.[6][2]

This information is crucial for understanding enzyme mechanisms, the function of proton

channels, and the molecular basis of protein-protein interactions.[1]
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Determination of Histidine Protonation and Tautomeric States: The ¹⁵N chemical shifts of the

imidazole ring nitrogens (Nδ1 and Nε2) are highly sensitive to their protonation state.[1]

Solid-state NMR can unambiguously distinguish between the cationic (doubly protonated),

neutral Nτ-H (τ tautomer, proton on Nε2), and neutral Nπ-H (π tautomer, proton on Nδ1)

forms. This is critical for understanding pH-dependent protein function.

Characterization of Hydrogen Bonding: The ionization state and tautomerism of histidine are

finely tuned by hydrogen bonding interactions with neighboring residues or water molecules.

[1] ¹⁵N ssNMR, by determining the protonation state, provides indirect but crucial information

about these hydrogen bonds.[1][2]

Probing Active Sites in Enzymes and Metalloproteins: As histidine is frequently found in

enzyme active sites and metal-binding centers, ¹⁵N-labeling allows for a detailed

investigation of the catalytic mechanism and the coordination geometry of the metal ion.[6]

Structural Studies of Membrane Proteins: Histidine residues are often key components of

proton channels and other membrane proteins.[1] ¹⁵N ssNMR on labeled histidine can

elucidate the structure and dynamic changes in these proteins within a native-like lipid

bilayer environment.[3][7]

Analysis of Amyloid Fibrils: Understanding the structure of amyloid fibrils is crucial for

research into neurodegenerative diseases.[4] ¹⁵N-histidine labeling can provide insights into

the role of these residues in fibril formation and stability.[8][9]

Data Presentation: Quantitative NMR Parameters
The primary quantitative data from ¹⁵N ssNMR of histidine are the isotropic chemical shifts of

the imidazole nitrogens. These values are diagnostic of the specific tautomer and protonation

state.

Table 1: Typical ¹⁵N Chemical Shifts for Histidine Imidazole Nitrogens in Different States.
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State Nitrogen
Typical ¹⁵N
Chemical Shift
Range (ppm)

Description

Cationic Nδ1-H & Nε2-H 160 - 190

Both nitrogens are
protonated and
have similar
chemical shifts.

Neutral (τ tautomer) Nδ1 220 - 250

Non-protonated

nitrogen, significantly

downfield shifted.

Nε2-H 160 - 190 Protonated nitrogen.

Neutral (π tautomer) Nδ1-H 160 - 190 Protonated nitrogen.

| | Nε2 | 220 - 250 | Non-protonated nitrogen, significantly downfield shifted. |

Note: These values are typical ranges and can be influenced by the local protein environment.

Data synthesized from multiple sources.[1][10]

Experimental Protocols
Protocol 1: Sample Preparation for ¹⁵N-Histidine Labeled
Protein
This protocol outlines the general steps for preparing a uniformly ¹³C,¹⁵N-labeled protein and

recrystallizing it for solid-state NMR analysis.

Protein Expression and Purification:

Express the protein of interest in E. coli or another suitable expression system.

Grow the cells in a minimal medium (e.g., M9) where the sole nitrogen source is ¹⁵NH₄Cl

and the primary carbon source is [¹³C₆]-glucose. This ensures uniform incorporation of ¹⁵N

and ¹³C isotopes.
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If only histidine labeling is desired, use an auxotrophic strain and provide ¹⁵N-labeled L-

histidine in the growth medium.

Purify the labeled protein to homogeneity using standard chromatographic techniques

(e.g., affinity, ion exchange, size exclusion).

Microcrystalline Sample Preparation:

Concentrate the purified protein to a high concentration (typically >10 mg/mL).

Screen for crystallization or precipitation conditions that yield a microcrystalline or

uniformly precipitated sample. This is often achieved through slow changes in pH, salt

concentration, or temperature.[6][2]

For the HIV-1 CACTD-SP1 protein, microcrystalline assemblies were prepared in the

presence of the assembly cofactor inositol hexakisphosphate.[6][2]

Pellet the resulting microcrystalline slurry by ultracentrifugation.

Rotor Packing:

Carefully pack the hydrated protein pellet into a solid-state NMR rotor (e.g., 1.3 mm).[6][2]

Ensure the sample is packed tightly and is free of air bubbles to ensure stable magic angle

spinning (MAS).

Protocol 2: Solid-State NMR Data Acquisition (TEDOR-
based Experiment)
This protocol describes a general approach for a 2D Z-filtered Transferred Echo Double

Resonance (TEDOR) experiment to determine histidine protonation states.[2] This experiment

correlates ¹³C and ¹⁵N nuclei and uses selective ¹⁵N pulses to filter for specific histidine

tautomers.

Spectrometer Setup:

The experiments are typically performed on a high-field NMR spectrometer (e.g., 14.1 T or

higher) equipped with a fast-MAS probe (e.g., 1.3 mm HCN).[6][2]
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Set the MAS frequency to a high value (e.g., 60 kHz) to improve spectral resolution.[6][2]

Maintain a constant sample temperature (e.g., 40 ± 1°C) using a temperature controller to

ensure sample stability and consistent chemical shifts.[6][2]

Pulse Sequence Parameters (Example for a 14.1 T Spectrometer):

Spectrometer Frequencies: ~600 MHz for ¹H, ~151 MHz for ¹³C, and ~61 MHz for ¹⁵N.[6]

90° Pulse Lengths: Calibrate typical 90° pulse lengths for all channels (e.g., ¹H: 1.4–1.6

µs; ¹³C: 2.7–3.0 µs; ¹⁵N: 3.3–3.6 µs).[6]

Cross-Polarization (CP): Use standard CP conditions to transfer magnetization from ¹H to

¹³C.

TEDOR Block: This is the core of the experiment for transferring magnetization between

¹³C and ¹⁵N.

Selective ¹⁵N Pulses: Incorporate soft, frequency-selective 180° pulses on the ¹⁵N channel

within the TEDOR sequence.

To detect carbons bonded to protonated nitrogens (~170 ppm), apply the selective pulse

at this frequency.

To detect carbons bonded to non-protonated nitrogens (~250 ppm), apply the selective

pulse at that frequency.[6]

Acquisition: Detect the ¹³C signal. A ¹H-detected version of this experiment can also be

used for enhanced sensitivity.[6][2]

Data Processing and Analysis:

Process the 2D data using standard NMR software (e.g., Bruker TopSpin, NMRPipe).

Analyze the resulting 2D ¹³C-¹⁵N correlation spectra. The presence or absence of cross-

peaks, depending on the frequency of the selective ¹⁵N pulse, allows for the unambiguous

assignment of carbon resonances to specific histidine tautomers.
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1. Protein Expression
(¹⁵N/¹³C Labeling)

2. Purification

3. Sample Preparation
(Microcrystallization)

4. Rotor Packing

5. Solid-State NMR
(MAS, Pulse Sequence)

6. Data Processing

7. Data Analysis
(Structure, Dynamics)

 

TEDOR Pulse Sequence Logic
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Cross-Polarization

¹³C Evolution (t1)

TEDOR Mixing
(¹³C ↔ ¹⁵N Transfer)

Apply Selective ¹⁵N Pulse
(e.g., at 170 ppm for N-H)

Filtering Step

Detect ¹³C Signal (t2)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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